Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone
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Overview
Description
Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone is a chemical compound that features a unique combination of functional groups, including an imino group, a methyl group, a furan ring, and a lambda6-sulfanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone can be achieved through several synthetic routes. One common method involves the reaction of 2-methylfuran with a sulfonium ylide under specific conditions. The reaction typically requires a solvent such as 1,4-dioxane and is carried out at elevated temperatures around 160°C . The process involves multiple steps, including Michael addition, intramolecular nucleophilic addition, and elimination reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanone group to a sulfide.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions on the furan ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated furans.
Scientific Research Applications
Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives have potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of novel materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the derivative used. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran: A simpler compound with a furan ring and a methyl group.
Sulfanone Derivatives: Compounds with similar sulfanone groups but different substituents.
Imino Compounds: Compounds with imino groups attached to various aromatic or aliphatic systems.
Uniqueness
Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone is unique due to its combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
imino-methyl-(2-methylfuran-3-yl)-oxo-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-5-6(3-4-9-5)10(2,7)8/h3-4,7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCNAESLZRGJHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)S(=N)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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